

A Comprehensive Technical Guide to the Solubility of Fumaronitrile in Common Organic Solvents

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Compound of Interest

Compound Name: *Fumaronitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **fumaronitrile** in various common organic solvents. Recognizing the limited availability of comprehensive quantitative data in public literature, this document furnishes known solubility values, outlines a detailed experimental protocol for determining solubility, and discusses the physicochemical properties of **fumaronitrile** that influence its solubility characteristics.

Introduction to Fumaronitrile

Fumaronitrile, also known as trans-1,2-dicyanoethylene, is a dinitrile compound with the chemical formula $C_4H_2N_2$. It is a white to off-white crystalline solid at room temperature. Its molecular structure, featuring a carbon-carbon double bond in a trans configuration with two nitrile groups, imparts a degree of polarity and the potential for various intermolecular interactions, which are key to understanding its solubility. **Fumaronitrile** is a versatile building block in organic synthesis, including the preparation of heterocyclic compounds and polymers.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for **fumaronitrile** are summarized in the table below. It is important to note that for many common organic solvents, only qualitative

descriptions are available in the literature. The data presented here has been compiled from various chemical suppliers and databases.

Solvent Classification	Solvent Name	Chemical Formula	Solubility	Observations
Polar Protic	Ethanol	C ₂ H ₅ OH	50 mg/mL[1][2]	Colorless to yellow solution. [1][2]
Methanol	CH ₃ OH	Slightly Soluble	-	
Polar Aprotic	Acetone	C ₃ H ₆ O	Soluble	-
Dimethylformamide (DMF)	C ₃ H ₇ NO	Soluble (predicted)	-	
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ S	Soluble (predicted)	-	
Acetonitrile	C ₂ H ₃ N	Slightly Soluble	-	
Nonpolar/Weakly Polar	Dichloromethane	CH ₂ Cl ₂	Soluble (predicted)	-
Chloroform	CHCl ₃	Soluble	-	
Toluene	C ₇ H ₈	Soluble	-	
Benzene	C ₆ H ₆	Soluble[3]	-	
Diethyl Ether	(C ₂ H ₅) ₂ O	Slightly Soluble	-	
Ethyl Acetate	C ₄ H ₈ O ₂	Soluble	-	
Tetrahydrofuran (THF)	C ₄ H ₈ O	Soluble	-	
Hexane	C ₆ H ₁₄	Insoluble	-	
Aqueous	Water	H ₂ O	Insoluble (< 1 mg/mL at 21°C) [4]	-

Predicted solubility is based on the principle of "like dissolves like" and the known solubility of similar nitrile compounds.

Physicochemical Properties Influencing Solubility

The solubility of **fumaronitrile** is governed by its molecular structure and the properties of the solvent. The presence of two polar nitrile ($\text{-C}\equiv\text{N}$) groups introduces a significant dipole moment to the molecule. However, the overall molecule has a linear and symmetric quality which can reduce its overall polarity compared to less symmetric dinitriles.

The solubility in polar protic solvents like ethanol is moderate, likely due to hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the nitrile groups. In polar aprotic solvents, dipole-dipole interactions are the primary driving force for solvation. The "soluble" nature in solvents like acetone and the predicted solubility in DMF and DMSO are consistent with this.

Fumaronitrile's solubility in nonpolar or weakly polar solvents like benzene and chloroform suggests that van der Waals forces and induced dipole interactions also play a significant role. The relatively nonpolar carbon backbone of **fumaronitrile** contributes to its solubility in these solvents. Its insolubility in highly nonpolar solvents like hexane and in water highlights the importance of a balance of intermolecular forces for effective dissolution.

Experimental Protocol for Solubility Determination

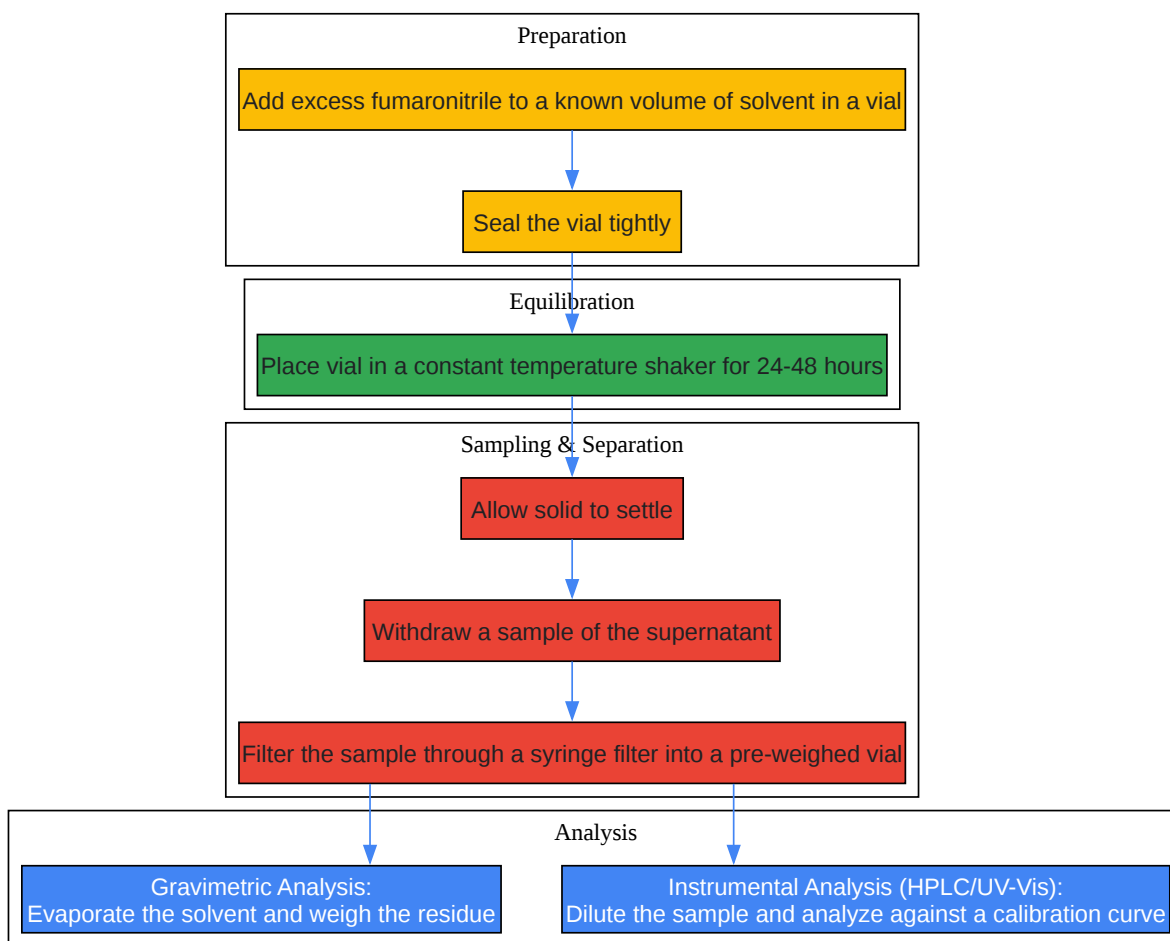
Given the scarcity of quantitative solubility data, researchers will often need to determine it experimentally. The following protocol outlines a reliable method for determining the solubility of **fumaronitrile** in a given organic solvent.

Materials and Equipment

- **Fumaronitrile** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (readable to ± 0.1 mg)
- Vials with screw caps

- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μm PTFE)
- Syringes
- Volumetric flasks and pipettes
- Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
- (Optional) High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram



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Caption: Experimental workflow for determining the solubility of **fumaronitrile**.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **fumaronitrile** to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution equilibrium is reached.
- Sample Collection and Filtration:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
- Quantification:
 - Gravimetric Method:
 - Carefully weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is below the boiling point of the solvent and the melting point of **fumaronitrile**.

- Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved **fumaronitrile**.
- Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
- Instrumental Analysis (Recommended for higher accuracy):
 - Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).
 - Prepare a series of standard solutions of **fumaronitrile** of known concentrations.
 - Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.
 - Measure the response of the diluted sample and use the calibration curve to determine the concentration of **fumaronitrile** in the saturated solution.
 - Calculate the original solubility, accounting for the dilution factor.

Conclusion

While there is a limited amount of publicly available quantitative data on the solubility of **fumaronitrile** in a wide range of common organic solvents, this guide provides the available information and, crucially, a detailed experimental protocol to enable researchers to determine these values accurately in their own laboratories. A thorough understanding of **fumaronitrile**'s solubility is paramount for its effective use in synthesis, purification, and materials science applications. The provided methodologies offer a robust framework for generating the critical data required for these endeavors.

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